molecular formula C25H25F3N4OS B319704 2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide

2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide

Cat. No.: B319704
M. Wt: 486.6 g/mol
InChI Key: SXDACDQOYIGQSW-UHFFFAOYSA-N
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Description

2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a pyrimidine ring, and a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as benzaldehyde and urea.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide.

    Final Coupling Reaction: The final step involves coupling the piperazine and pyrimidine intermediates through a sulfanyl linkage, followed by purification to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride for nucleophilic substitution, trifluoromethyl iodide for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with modified chemical properties.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide has diverse applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Exploration of its properties for use in advanced materials such as polymers or nanomaterials.

    Biological Studies: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoromethyl group and the piperazine ring may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one
  • 1-(4-Benzylpiperazin-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butan-1-one

Uniqueness: 2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring contributes to its potential pharmacological activity.

Properties

Molecular Formula

C25H25F3N4OS

Molecular Weight

486.6 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropan-1-one

InChI

InChI=1S/C25H25F3N4OS/c1-18(23(33)32-14-12-31(13-15-32)17-19-8-4-2-5-9-19)34-24-29-21(20-10-6-3-7-11-20)16-22(30-24)25(26,27)28/h2-11,16,18H,12-15,17H2,1H3

InChI Key

SXDACDQOYIGQSW-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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